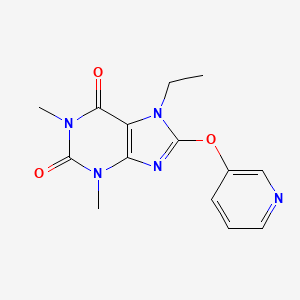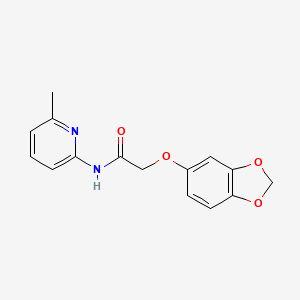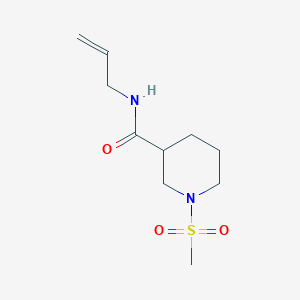![molecular formula C13H17ClN2O3S B4412680 1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4412680.png)
1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide, also known as CB-1 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic uses. This compound has been found to have significant effects on the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.
Wirkmechanismus
1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide antagonist works by blocking the binding of endocannabinoids to the this compound receptors in the brain and peripheral tissues. This results in the inhibition of the endocannabinoid system, which regulates various physiological processes such as appetite, metabolism, and pain perception. By blocking the this compound receptors, this compound antagonist can modulate these processes and provide therapeutic benefits.
Biochemical and physiological effects:
This compound antagonist has been found to have significant effects on various biochemical and physiological processes in the body. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. This compound antagonist has also been shown to reduce drug-seeking behavior in animal models of addiction and to reduce pain perception in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide antagonist has several advantages for use in lab experiments. It is a highly specific and potent antagonist of the this compound receptor, which allows for precise modulation of the endocannabinoid system. It is also relatively easy to synthesize and has been extensively studied in animal models. However, there are some limitations to the use of this compound antagonist in lab experiments. It has poor solubility in water, which can limit its use in certain experimental settings. It also has limited bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide antagonist. One area of interest is the development of more potent and selective this compound antagonists that can be used in clinical settings. Another area of interest is the investigation of the effects of this compound antagonist on other physiological processes, such as inflammation and immune function. Additionally, there is a need for more research on the long-term effects of this compound antagonist on the endocannabinoid system and other physiological processes in the body.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide antagonist has been extensively studied for its potential therapeutic uses in various medical conditions. It has been found to have significant effects on the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body. Some of the potential therapeutic applications of this compound antagonist include the treatment of obesity, metabolic disorders, addiction, and pain management.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-12-3-1-10(2-4-12)9-20(18,19)16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-9H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFIFPUYQBOBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4412615.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B4412624.png)

![ethyl [1-(3-methylbenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4412633.png)
![methyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4412646.png)
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4412649.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride](/img/structure/B4412672.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4412674.png)


![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B4412696.png)
![2-{2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4412697.png)